7-Benzofuranol, 2,3-diphenyl-
Description
Significance of Benzofuran (B130515) Core Structures in Contemporary Chemical Research
The benzofuran scaffold, a fusion of a benzene (B151609) and a furan (B31954) ring, represents a privileged structure in the realm of chemical and pharmaceutical research. molaid.comrsc.org First synthesized by Perkin in 1870, this heterocyclic system is a cornerstone in the architecture of a multitude of medicinally significant organic compounds. molaid.com Benzofuran derivatives are pervasive in nature, found in plants from families such as Asteraceae, Rutaceae, and Moraceae, and are integral to the structure of many natural products and drugs. rsc.orgasianpubs.orgresearchgate.net
The versatility of the benzofuran nucleus has spurred extensive research, leading to the discovery of derivatives with a wide spectrum of biological activities. These include anti-tumor, antibacterial, anti-inflammatory, antioxidant, and antiviral properties. rsc.orgasianpubs.org The ability to modify the benzofuran core through various substitution patterns allows chemists to fine-tune the molecule's properties, making it a valuable building block in the development of new therapeutic agents. researchgate.net The ongoing exploration of novel and efficient synthetic methodologies to construct the benzofuran ring underscores its enduring importance in medicinal chemistry. molaid.comrsc.org
Overview of Diphenyl-Substituted Benzofuranols within the Benzofuran Class
Within the broad class of benzofurans, those bearing diphenyl substitutions constitute a significant subgroup. The presence of two phenyl rings can profoundly influence the molecule's steric and electronic properties, often enhancing its biological activity. For instance, studies on 2,3-diphenylbenzofurans have highlighted their potential as antifertility agents. zenodo.org
The hydroxyl group of benzofuranols, in conjunction with diphenyl substitution, can further modulate the compound's characteristics. Phenolic benzofurans are known to exhibit antioxidant properties, a feature that can be influenced by the position and nature of other substituents. rsc.orgscispace.com The synthesis of various diphenyl-substituted benzofuran structures has been achieved through methods such as the coupling of phenols with diphenylacetylene (B1204595), demonstrating the accessibility of this molecular framework for further investigation. rsc.org
Scope and Focused Research Areas for 7-Benzofuranol, 2,3-diphenyl-
While detailed research findings on 7-Benzofuranol, 2,3-diphenyl- are not extensively documented in publicly available literature, its structural features suggest several focused areas for investigation. Based on the known activities of related compounds, research on this specific molecule could potentially focus on:
Anticancer Activity: Benzofuran derivatives are well-documented for their cytotoxic effects against various cancer cell lines. mdpi.com The combination of the benzofuran core with two phenyl groups and a hydroxyl group at the 7-position could be investigated for its potential to inhibit cancer cell proliferation.
Antioxidant Properties: The phenolic nature of 7-Benzofuranol, 2,3-diphenyl- makes it a candidate for studies on its radical scavenging capabilities. The antioxidant potential of benzofuran derivatives is a significant area of research. scispace.com
Anti-inflammatory Effects: Many benzofuran compounds exhibit anti-inflammatory properties. rsc.org Research could explore the ability of 7-Benzofuranol, 2,3-diphenyl- to modulate inflammatory pathways.
Novel Synthetic Methodologies: The development of efficient and regioselective syntheses for 7-substituted-2,3-diphenylbenzofurans is a valuable pursuit in organic chemistry. tandfonline.com Research could focus on optimizing existing methods or developing new catalytic systems for its preparation. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
29938-00-9 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2,3-diphenyl-1-benzofuran-7-ol |
InChI |
InChI=1S/C20H14O2/c21-17-13-7-12-16-18(14-8-3-1-4-9-14)19(22-20(16)17)15-10-5-2-6-11-15/h1-13,21H |
InChI Key |
XRTXXSNPWNSPAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C=CC=C3O)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Strategies for 7 Benzofuranol, 2,3 Diphenyl and Analogous Benzofuran Derivatives
Classical and Foundational Methodologies for Benzofuran (B130515) Ring Formation
Traditional methods for constructing the benzofuran nucleus have laid the groundwork for modern synthetic approaches. These classical strategies often involve cyclization reactions of appropriately substituted phenolic precursors.
Perkin Synthesis and its Modern Adaptations
The Perkin reaction, historically used for the synthesis of cinnamic acids, also has a variation known as the Perkin rearrangement for benzofuran synthesis. This rearrangement typically involves the ring contraction of a 2-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid. oregonstate.edu The reaction proceeds through the base-catalyzed opening of the lactone ring, followed by an intramolecular nucleophilic attack. nih.gov
While the classical Perkin rearrangement is primarily for 2-substituted benzofurans, modern adaptations have expanded its utility. Microwave-assisted Perkin rearrangement reactions, for instance, have been shown to significantly reduce reaction times and improve yields for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins. nih.gov
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 3-Bromocoumarins | NaOH, Ethanol, Microwave (300W, 5 min) | Benzofuran-2-carboxylic acids | High | nih.gov |
Although not directly producing a 2,3-diphenyl substituted pattern, this method is foundational. For the synthesis of a 2,3-diarylbenzofuran, a coumarin precursor with appropriate aryl substituents would be necessary, which presents its own synthetic challenges.
Intramolecular Cyclization Approaches to the Benzofuran Core
Intramolecular cyclization is a common and effective strategy for forming the benzofuran ring. These reactions typically involve the formation of a C-O bond between a phenolic oxygen and a suitably positioned functional group. A variety of precursors can be utilized for this purpose.
One approach involves the acid-catalyzed dehydration of o-hydroxybenzyl ketones. researchgate.net Another powerful method is the cyclization of ortho-alkenyl or ortho-alkynyl phenols, often facilitated by a transition metal catalyst. researchgate.net For instance, 2-(2-methoxyaryl)-1-arylethanone derivatives can be cyclized using hydroiodic acid in acetic acid to yield 2-arylbenzofurans. jocpr.com
The synthesis of 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde has been achieved from vanillin, which undergoes reaction with propargyl bromide to form a propargyl ether, followed by intramolecular condensation. jocpr.com This highlights the utility of starting with functionalized phenols to achieve specific substitution patterns on the benzene (B151609) ring of the benzofuran core.
Intermolecular Cyclization Strategies for Substituted Benzofurans
Intermolecular approaches to benzofuran synthesis involve the coupling of two different molecules to form the heterocyclic ring. A notable example is the reaction of phenols with α-methoxy-β-ketoesters, mediated by perchloric acid in the presence of water, to produce benzofuran derivatives. thieme-connect.com In this reaction, the α-methoxy-β-ketoester is believed to first hydrolyze and decarboxylate to form an α-methoxyacetophenone, which then undergoes intermolecular annulation with the phenol (B47542). thieme-connect.com
| Phenol Reactant | α-Methoxy-β-ketoester | Product | Yield | Reference |
| Phloroglucinol | Ethyl 2-methoxy-3-oxo-3-phenylpropanoate | 4,6-Dihydroxy-2-phenylbenzofuran | Good | thieme-connect.com |
| 3,5-Dimethoxyphenol | Ethyl 2-methoxy-3-oxo-3-phenylpropanoate | 4,6-Dimethoxy-2-phenylbenzofuran | Good | thieme-connect.com |
This method demonstrates the potential for creating 2-aryl substituted benzofurans from simple phenolic precursors.
Advanced Catalytic Approaches in Benzofuran Synthesis
Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve efficient and selective formation of complex molecules. Palladium and copper catalysts have been particularly instrumental in the development of novel routes to substituted benzofurans.
Palladium-Catalyzed Coupling and Cyclization Reactions
Palladium catalysts are widely used for C-C and C-O bond formation, making them highly suitable for benzofuran synthesis. A powerful strategy involves the palladium-catalyzed coupling of o-halophenols with alkynes, such as diphenylacetylene (B1204595), which can lead to the formation of 2,3-diphenylbenzofuran. nih.gov
Another sophisticated approach is the palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids, which has been used to produce a variety of 2,3-disubstituted benzofurans. nih.gov This methodology has also been successfully applied to the synthesis of biologically active 7-arylbenzofuran derivatives starting from 2-phenylphenols. nih.gov
A plausible reaction pathway involves the formation of a palladium-phenolic complex, followed by insertion of the unsaturated carboxylic acid across the C-Pd bond and subsequent cyclization. researchgate.net
| Phenol | Coupling Partner | Catalyst/Conditions | Product | Reference |
| 2-Phenylphenol | Alkenylcarboxylic acid | Pd(OAc)₂, 1,10-phenanthroline, Cu(OAc)₂ | 2,3-disubstituted-7-arylbenzofuran | nih.govresearchgate.net |
This palladium-catalyzed approach is highly relevant for the synthesis of the target molecule, 7-Benzofuranol, 2,3-diphenyl-, as it allows for the direct introduction of an aryl group at the 7-position.
Furthermore, palladium-catalyzed C-H arylation of benzofurans using triarylantimony difluorides has been developed for the synthesis of 2-arylbenzofurans, although attempts at double C-H arylation to produce 2,3-diphenylbenzofuran were not successful under the reported conditions. mdpi.com
Copper-Mediated Synthetic Methodologies
Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. Copper-catalyzed methodologies for benzofuran synthesis often involve coupling and cyclization reactions. For instance, the Sonogashira coupling of iodophenols with terminal alkynes, co-catalyzed by palladium and copper, followed by intramolecular cyclization, yields various benzofuran derivatives. nih.gov
A one-pot copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a regioselective route to polysubstituted benzofurans. nih.gov This process involves a sequential nucleophilic addition of the phenol to the alkyne followed by oxidative cyclization.
| Phenol | Alkyne | Catalyst/Conditions | Product | Yield | Reference |
| Substituted phenols | Terminal alkynes | CuBr₂, Base | Substituted benzofurans | Good to excellent | nih.gov |
| Iodophenols | Terminal alkynes | (PPh₃)PdCl₂, CuI, Triethylamine | Substituted benzofurans | 70-91% | nih.gov |
These copper-mediated methods are versatile and can be adapted for the synthesis of various substituted benzofurans, potentially including 2,3-diaryl derivatives, by selecting the appropriate starting materials.
Rhodium-Catalyzed Transformations to Benzofuran Scaffolds
Rhodium catalysis offers a powerful tool for the construction of the benzofuran core through various intramolecular and intermolecular transformations. These methods often proceed under mild conditions and can provide access to complex benzofuran structures.
One prominent strategy involves the intramolecular C-H insertion of rhodium carbenes. rsc.org This process typically starts with N-sulfonyl-1,2,3-triazoles, which, in the presence of a rhodium catalyst like Rh₂(Oct)₄, undergo ring-opening to generate an α-imino rhodium carbene. rsc.org This reactive intermediate can then undergo intramolecular insertion into a C-H bond adjacent to an oxygen atom, leading to the formation of a 2,3-dihydrobenzofuran (B1216630) ring. Subsequent dehydrogenation, often facilitated by a palladium on carbon (Pd/C) catalyst, yields the aromatic benzofuran. This one-pot sequence from triazole to benzofuran is an efficient route to 2,3-disubstituted products. rsc.org
Another versatile rhodium-catalyzed method is the [2+2+2] cycloaddition. acs.orgnih.gov This reaction constructs the benzene ring portion of the benzofuran scaffold from three alkyne components. Specifically, phenol-linked 1,6-diynes can react with a monoyne in the presence of a cationic rhodium(I) complex, such as one with an H₈-BINAP ligand, to flexibly and conveniently synthesize fused benzofuran derivatives under mild conditions. acs.orgnih.gov
Additionally, rhodium catalysts can facilitate the direct annulation of phenols. For instance, RhH(PPh₃)₄, in conjunction with a phosphine ligand like dppe, catalyzes the reaction between ketones and o-difluorobenzenes to produce benzofurans in high yields without the need for a base. elsevier.com This reaction proceeds via α-arylation of the ketone followed by cyclization. elsevier.com
| Rhodium-Catalyzed Method | Starting Materials | Catalyst System | Key Features |
| Intramolecular C-H Insertion | N-sulfonyl-1,2,3-triazoles | Rh₂(Oct)₄, then Pd/C | Forms dihydrobenzofuran intermediate; one-pot conversion to benzofuran. rsc.org |
| [2+2+2] Cycloaddition | Phenol-linked 1,6-diynes, Monoynes | Cationic Rh(I)/H₈-BINAP | Flexible synthesis of fused benzofurans under mild conditions. acs.orgnih.gov |
| Ketone/o-difluorobenzene Annulation | Ketones, o-difluorobenzenes | RhH(PPh₃)₄ / dppe | Base-free α-arylation and cyclization. elsevier.com |
Transition-Metal-Free Synthesis of Benzofurans
Growing interest in sustainable chemistry has spurred the development of transition-metal-free methods for benzofuran synthesis. These approaches avoid the cost and potential toxicity of heavy metal catalysts and often employ readily available reagents.
A common metal-free strategy is the base-catalyzed intramolecular cyclization of 2-ynylphenols. Using a simple base like cesium carbonate (Cs₂CO₃), various 2-aryl and 2-alkyl substituted benzofurans can be synthesized in good to excellent yields under mild conditions. rsc.org This protocol is scalable and presents a practical alternative to metal-catalyzed cyclizations. rsc.org
Another innovative metal-free approach utilizes the unique reactivity of sulfoxides. acs.orgmanchester.ac.uk In a sequence involving an interrupted Pummerer reaction and a elsevier.comelsevier.com sigmatropic rearrangement, phenols can be combined with benzothiophene S-oxides to furnish C3-arylated benzofurans. acs.orgmanchester.ac.uk This method is notable for its deconstructive-reconstructive approach, where the benzothiophene S-oxide acts as a synthon for part of the final benzofuran product. acs.org
Furthermore, N-heterocyclic carbenes (NHCs) can trigger the synthesis of 2,3-disubstituted benzofurans from aldehydes and o-quinone methides. rsc.org This organocatalytic method operates under mild, metal-free conditions and demonstrates a broad substrate scope. rsc.org One-pot protocols involving Smiles rearrangement have also been developed, reacting 2-fluorobenzonitriles with substituted alcohols at room temperature to build the benzofuran scaffold efficiently. mdpi.com
| Metal-Free Method | Key Reagents | Mechanism Highlights | Product Type |
| Base-Catalyzed Cyclization | 2-ynylphenols, Cs₂CO₃ | Intramolecular 5-exo-dig cyclization. rsc.org | 2-Substituted Benzofurans. rsc.org |
| Sulfoxide-Mediated Annulation | Phenols, Benzothiophene S-oxides | Interrupted Pummerer, elsevier.comelsevier.com sigmatropic rearrangement. acs.orgmanchester.ac.uk | C3-Arylated Benzofurans. acs.orgmanchester.ac.uk |
| NHC-Triggered Synthesis | Aldehydes, o-quinone methides | Organocatalysis | 2,3-Disubstituted Benzofurans. rsc.org |
| Smiles Rearrangement | 2-fluorobenzonitriles, Alcohols | Tandem reaction | Benzofuran-3-amines. mdpi.com |
Strategic Incorporation of Diphenyl Substituents at the C-2 and C-3 Positions
To synthesize the target molecule, 7-Benzofuranol, 2,3-diphenyl-, methods that regioselectively install two phenyl groups onto the benzofuran core are essential.
The most direct method for installing the 2,3-diphenyl pattern is through the annulation of a phenol with diphenylacetylene. Palladium-catalyzed oxidative annulation of phenols with internal alkynes is a powerful one-step strategy to achieve this. acs.org This reaction can exhibit broad substrate scope, and the use of an internal alkyne like diphenylacetylene directly incorporates the desired substituents at the C-2 and C-3 positions.
Another strategy involves a sequential, two-fold arylation. A cooperative gold/photoredox catalysis has been developed for the reaction of TMS-terminated alkynols, which can lead to 2,3-diarylbenzofurans. nih.gov Additionally, 2,3-diarylbenzofurans can be generated from the cyclization of o-benzyloxybenzophenones using a phosphazene base. nih.gov
The synthesis of 2,3-diarylbenzofurans is not without its challenges. One significant issue arises in syntheses proceeding through a 2-(1-alkynyl)phenol intermediate, where premature 5-endo-dig cyclization can occur, leading to an undesired product instead of the intended diarylated compound. researchgate.net
Furthermore, in multi-step syntheses, functional group compatibility can be problematic. For example, during a hydrogenation step intended to reduce another part of the molecule, inevitable benzyl ether cleavage and even ring-opening of the furan (B31954) moiety can occur, compromising the entire synthetic route. researchgate.net
Solutions to these challenges often involve careful selection of catalysts and reaction conditions. For instance, palladium-catalyzed methods have been optimized to favor the desired oxidative annulation pathway over premature cyclization. nih.gov The development of one-pot multicomponent reactions can also circumvent issues of intermediate stability and functional group compatibility by rapidly assembling the final product from simple precursors. researchgate.net
Selective Functionalization at the C-7 Position for Hydroxyl Group Introduction
Introducing a hydroxyl group specifically at the C-7 position of a 2,3-diphenylbenzofuran core presents a significant regioselectivity challenge. The electronic properties of the benzofuran ring system typically favor electrophilic substitution at the C-2 and C-3 positions. hw.ac.uk
A common strategy to overcome this is to begin the synthesis with a starting material that already contains the desired oxygen functionality at the correct position. For example, a multi-step synthesis starting from catechol (1,2-dihydroxybenzene) can be employed. Catechol can be reacted with methallyl chloride to form 2-methallyloxyphenol, which is then rearranged and cyclized to form 2,3-dihydro-2,2-dimethyl-7-benzofuranol. google.com While this example does not yield the 2,3-diphenyl substitution, the principle of starting with a pre-functionalized benzene ring (in this case, catechol) is a key strategy for ensuring the hydroxyl group is located at the C-7 position.
Another approach starts with 2-hydroxyacetophenone. google.com Through a sequence involving reaction with methallyl chloride, cyclization, conversion to an acetoxy derivative via a Baeyer-Villiger-type oxidation, and final hydrolysis, the 7-hydroxybenzofuran derivative can be obtained. google.com Adapting such a pathway by incorporating the diphenyl motif early in the synthesis, for instance by starting with a suitably substituted 2-hydroxydiarylketone, would be a viable route to 7-Benzofuranol, 2,3-diphenyl-.
Green Chemistry Principles and One-Pot Methodologies for Benzofuran Synthesis
Adherence to green chemistry principles is increasingly important in synthetic organic chemistry. This involves designing processes that are atom-economical, reduce waste, and use less hazardous substances. One-pot reactions are a cornerstone of this philosophy, as they minimize purification steps, solvent usage, and energy consumption.
Several one-pot methodologies for benzofuran synthesis have been developed. For instance, a rhodium-catalyzed process can achieve the synthesis of 2,3-disubstituted benzofurans from N-sulfonyl-1,2,3-triazoles in a single pot through a sequence of carbene formation, C-H insertion, and subsequent dehydrogenation. rsc.org
Transition-metal-free, one-pot syntheses have also been reported. A notable example involves the reaction of o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide as a catalyst within a deep eutectic solvent (DES) like choline chloride-ethylene glycol. nih.gov This approach is environmentally benign due to the use of an eco-friendly solvent system. nih.gov Another efficient one-pot strategy involves the reaction of salicylaldehydes, amines, and calcium carbide (as an alkyne source) catalyzed by copper bromide in aqueous DMSO. nih.gov
Furthermore, simple acetic acid has been used to catalyze the one-pot heteroannulation of benzoquinones, providing a straightforward route to various benzofuran structures. dtu.dkresearchgate.net These methods highlight a shift towards more sustainable and efficient synthetic routes that minimize environmental impact while effectively constructing the complex benzofuran scaffold. mdpi.com
Utilization of Deep Eutectic Solvents and Sustainable Media
The principles of green chemistry have spurred research into environmentally benign reaction media, with deep eutectic solvents (DESs) emerging as a promising alternative to conventional volatile organic compounds. DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. Their negligible volatility, non-flammability, biodegradability, and low cost make them attractive for organic synthesis.
A notable advancement in the synthesis of benzofuran derivatives using DES was reported by Abtahi and Tavakol. Their work details a one-pot, three-component reaction for the synthesis of 3-aminobenzofuran derivatives using a copper(I) iodide (CuI) catalyst in a choline chloride-ethylene glycol (ChCl:EG) deep eutectic solvent. This methodology provides a framework for the sustainable synthesis of the benzofuran core.
The reaction proceeds via the coupling of an o-hydroxybenzaldehyde, an amine, and a terminal alkyne. This approach has been successful in producing a variety of 3-aminobenzofuran derivatives in good to excellent yields. The general reaction scheme is depicted below:
o-hydroxybenzaldehyde + amine + terminal alkyne --(CuI, ChCl:EG)--> 3-aminobenzofuran derivative
While this method has been established for 3-aminobenzofurans, a plausible synthetic strategy for 7-Benzofuranol, 2,3-diphenyl- can be extrapolated. This would involve the reaction of a suitably substituted o-hydroxybenzaldehyde with diphenylacetylene in a deep eutectic solvent. To incorporate the hydroxyl group at the 7-position of the benzofuran ring, a starting material such as 2,3-dihydroxybenzaldehyde would be required. The challenge remains in adapting the reaction to facilitate the introduction of a phenyl group at the 3-position. This may necessitate modifications to the catalytic system or reaction conditions to favor the desired 2,3-diphenyl substitution pattern.
The research findings for the synthesis of analogous 3-aminobenzofuran derivatives in a deep eutectic solvent are summarized in the following table:
| Entry | o-hydroxybenzaldehyde Derivative | Amine | Alkyne | Product | Yield (%) |
| 1 | Salicylaldehyde | Piperidine | Phenylacetylene | 2-phenyl-3-(piperidin-1-yl)benzofuran | 91 |
| 2 | 5-Bromosalicylaldehyde | Piperidine | Phenylacetylene | 5-bromo-2-phenyl-3-(piperidin-1-yl)benzofuran | 85 |
| 3 | 5-Nitrosalicylaldehyde | Piperidine | Phenylacetylene | 5-nitro-2-phenyl-3-(piperidin-1-yl)benzofuran | 78 |
| 4 | Salicylaldehyde | Morpholine | Phenylacetylene | 4-(2-phenylbenzofuran-3-yl)morpholine | 88 |
| 5 | Salicylaldehyde | Piperidine | 1-Heptyne | 3-(piperidin-1-yl)-2-pentylbenzofuran | 82 |
This data is based on the work of Abtahi and Tavakol for the synthesis of 3-aminobenzofuran derivatives.
The use of deep eutectic solvents in these syntheses offers several advantages, including operational simplicity, easy work-up procedures, and the potential for recycling the solvent and catalyst system, thereby aligning with the principles of sustainable chemistry. Further research is warranted to expand the scope of this methodology to include the synthesis of 2,3-diarylbenzofurans, such as 7-Benzofuranol, 2,3-diphenyl-.
Elucidation of Reaction Mechanisms in the Formation of 7 Benzofuranol, 2,3 Diphenyl
Mechanistic Pathways of Intramolecular C-C and C-O Bond-Forming Cyclizations
The construction of the 2,3-diphenyl-7-benzofuranol scaffold via intramolecular cyclization hinges on the strategic formation of both a crucial C-O bond to create the furan (B31954) ring and the C-C bonds that establish the diaryl substitution pattern. A common and effective strategy involves an acid-catalyzed cyclization of a precursor molecule where the necessary atoms are suitably positioned for ring closure.
A plausible precursor for such a transformation is a 1,2-diphenylethanone derivative bearing hydroxyl groups on an adjacent phenyl ring, such as 2-(2,5-dihydroxyphenyl)-1,2-diphenylethan-1-one. The mechanism proceeds through several key steps:
Activation via Protonation : The reaction is initiated by the protonation of the carbonyl oxygen of the ethanone (B97240) moiety by a Brønsted acid catalyst (e.g., H₂SO₄, TsOH). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Intramolecular Nucleophilic Attack (C-O Bond Formation) : The phenolic hydroxyl group at the ortho position acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This cyclization step results in the formation of a five-membered heterocyclic ring, creating the core furan structure.
Formation of a Hemiketal Intermediate : The initial cyclization yields a protonated hemiketal intermediate. This species is unstable and poised for the subsequent elimination step.
Dehydration and Aromatization : The intermediate undergoes dehydration through the elimination of a water molecule to form a more stable, conjugated system. This step is often the driving force for the reaction and results in the formation of the aromatic benzofuran (B130515) ring system. A final tautomerization step yields the stable 7-benzofuranol product.
This pathway elegantly combines C-O bond formation during the initial ring closure with the pre-existing C-C bonds of the diphenyl ethanone backbone to construct the final product.
| Stage | Description | Key Transformation | Species Involved |
|---|---|---|---|
| 1. Activation | Protonation of the carbonyl group to increase the electrophilicity of the carbonyl carbon. | C=O → C=O⁺H | Precursor (e.g., 2-(2,5-dihydroxyphenyl)-1,2-diphenylethan-1-one), Brønsted Acid (H⁺) |
| 2. Cyclization | Intramolecular nucleophilic attack from the ortho-hydroxyl group onto the activated carbonyl carbon. | C-O Bond Formation | Protonated Precursor |
| 3. Dehydration | Elimination of a water molecule from the hemiketal intermediate to form the aromatic furan ring. | C-OH and C-H bond cleavage, C=C bond formation | Protonated Hemiketal Intermediate |
| 4. Tautomerization | Final proton transfer to yield the stable phenolic hydroxyl group. | Keto-Enol Tautomerism | Cyclized Intermediate, Final Product |
Detailed Catalytic Cycles of Transition-Metal-Promoted Benzofuran Syntheses
Transition-metal catalysis offers a powerful and versatile alternative for the synthesis of 2,3-disubstituted benzofurans, including 7-Benzofuranol, 2,3-diphenyl-. nih.gov Palladium- and copper-catalyzed cross-coupling reactions are particularly prominent, enabling the precise and efficient formation of the required C-C and C-O bonds. acs.org
A representative strategy could involve a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization. This approach would typically start with a di-substituted benzene (B151609) derivative, such as 2-iodo-benzene-1,3-diol, and diphenylacetylene (B1204595).
The catalytic cycle for such a process can be detailed as follows:
Oxidative Addition : The cycle begins with the oxidative addition of an active Pd(0) species to the aryl iodide (2-iodo-benzene-1,3-diol). This step forms a Pd(II) intermediate, where the palladium has inserted into the carbon-iodine bond.
Sonogashira Coupling : In the presence of a copper(I) co-catalyst, diphenylacetylene is activated. A subsequent transmetalation step, or a related mechanism, transfers one of the phenylacetylenic groups to the palladium center, displacing the iodide.
Reductive Elimination : The two organic moieties on the palladium center—the phenylacetylenic group and the hydroxyphenyl group—are eliminated, forming a new C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Intramolecular Hydroalkoxylation (C-O Bond Formation) : The product of the coupling reaction is a 2-(diphenylacetylenyl)benzene-1,3-diol derivative. This intermediate then undergoes an intramolecular hydroalkoxylation, where a phenolic hydroxyl group adds across the alkyne. This cyclization is often catalyzed by the residual palladium or copper catalyst, or by the addition of another acid or metal catalyst, to yield the final 2,3-diphenyl-7-benzofuranol product.
| Step | Description | Change in Pd Oxidation State | Key Process |
|---|---|---|---|
| Oxidative Addition | The Pd(0) catalyst inserts into the C-I bond of the aryl halide. | Pd(0) → Pd(II) | Formation of an Aryl-Pd(II)-Halide complex. |
| Transmetalation/Coupling | The alkyne (activated by Cu) couples with the Pd(II) complex. | No Change | Formation of a Di-organo-Pd(II) complex. |
| Reductive Elimination | The two organic ligands are expelled from the Pd center, forming a new C-C bond. | Pd(II) → Pd(0) | Product release and regeneration of the active catalyst. |
| Intramolecular Cyclization | The resulting intermediate cyclizes to form the furan ring. | (Post-Pd cycle) | C-O Bond Formation. |
Investigation of Electron Transfer and Proton Transfer Steps in Reaction Mechanisms
Electron transfer and proton transfer are fundamental events that underpin the reaction mechanisms for the formation of 7-Benzofuranol, 2,3-diphenyl-.
Proton Transfer: In acid-catalyzed intramolecular cyclizations, proton transfer is the pivotal step that initiates the entire sequence. The transfer of a proton from a Brønsted acid to the carbonyl oxygen activates the substrate for the subsequent nucleophilic attack. Similarly, in the final stage of this reaction, a proton transfer is involved in the tautomerization to form the stable phenol (B47542). The efficiency of these proton transfer steps can be highly dependent on the solvent and the specific acid catalyst used. In some advanced synthetic methods, such as those occurring on specific surfaces, quantum tunneling of protons has been identified as a potential mechanism for facilitating reactions that might otherwise have high activation barriers. ruben-group.de
Electron Transfer: In the context of transition-metal-catalyzed syntheses, the concepts of oxidative addition and reductive elimination are formal descriptions of complex electron transfer processes.
During oxidative addition , the palladium metal center formally loses two electrons, increasing its oxidation state from 0 to +II. This can be viewed as the metal center donating electron density to the substrate (the aryl halide), facilitating the cleavage of the carbon-halogen bond.
Conversely, during reductive elimination , the palladium center formally gains two electrons, reducing its oxidation state from +II back to 0. The two organic ligands are expelled and form a new bond by taking electron density from the metal center.
Beyond these formal two-electron processes, some benzofuran syntheses, particularly those involving copper or photoredox catalysis, may proceed through single-electron transfer (SET) mechanisms. nih.gov In a SET pathway, the reaction would proceed via radical intermediates, which can offer alternative reactivity and pathways for cyclization. rsc.org
| Transfer Type | Mechanism Context | Function | Example Step |
|---|---|---|---|
| Proton Transfer | Acid-Catalyzed Cyclization | Substrate Activation / Product Stabilization | Protonation of carbonyl; Tautomerization to phenol |
| Electron Transfer (2e⁻) | Palladium Catalysis | Catalyst-Substrate Interaction | Oxidative Addition (Pd(0) → Pd(II)) |
| Electron Transfer (2e⁻) | Palladium Catalysis | Product Formation / Catalyst Regeneration | Reductive Elimination (Pd(II) → Pd(0)) |
| Electron Transfer (1e⁻) | Radical-based Syntheses | Generation of Radical Intermediates | SET from a catalyst to an aryl halide |
Identification and Characterization of Key Reaction Intermediates
The elucidation of a reaction mechanism is heavily reliant on the identification and characterization of key intermediates, which can be either stable enough to be isolated or transient species that are inferred through trapping experiments or computational studies.
In the acid-catalyzed intramolecular cyclization pathway, a key intermediate is the protonated hemiketal (or oxonium ion) formed after the initial ring-closing C-O bond formation. While typically too unstable to isolate, its existence can be supported by isotopic labeling studies (e.g., using ¹⁸O-labeled water) or by computational modeling (Density Functional Theory, DFT) to map the reaction energy profile.
For transition-metal-promoted syntheses , the intermediates are organometallic complexes. Key species within the palladium catalytic cycle include:
Aryl-Palladium(II) Halide Complex : Formed immediately after the oxidative addition step. These are often well-characterized species in organometallic chemistry.
Di-organo-Palladium(II) Complex : Formed after the transmetalation or coupling step, this intermediate contains both the aryl group from the starting material and the group that has been coupled to it (e.g., the diphenylacetylenyl moiety).
Palladacycles : In some related mechanistic pathways for benzofuran synthesis, palladacycle intermediates, where the palladium is part of a ring structure with the substrate, have been proposed and sometimes characterized by techniques like NMR spectroscopy.
The characterization of these intermediates is crucial for validating a proposed catalytic cycle. Techniques such as in-situ NMR, X-ray crystallography (for stable complexes), and mass spectrometry can provide direct evidence for their structure and connectivity.
| Proposed Intermediate | Reaction Pathway | Significance | Common Characterization Methods |
|---|---|---|---|
| Protonated Hemiketal / Oxonium Ion | Acid-Catalyzed Intramolecular Cyclization | Direct precursor to the dehydrated aromatic ring. | Computational Modeling (DFT), Isotopic Labeling Studies |
| Aryl-Palladium(II) Complex | Transition-Metal Catalysis | Product of the initial catalyst activation step (oxidative addition). | NMR Spectroscopy, X-ray Crystallography (for stable analogues) |
| Copper Acetylide | Sonogashira Coupling | The active coupling partner for the palladium complex. | In-situ spectroscopic methods |
| Radical Cations/Anions | Single-Electron Transfer (SET) Pathways | Key species in radical-mediated cyclizations. | Electron Paramagnetic Resonance (EPR) Spectroscopy, Trapping Experiments |
Advanced Spectroscopic Characterization Methodologies for 7 Benzofuranol, 2,3 Diphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Detailed ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and correlations from 2D NMR experiments (HSQC, HMBC, COSY, NOESY), are essential for the unambiguous assignment of the protons and carbons in the 7-Benzofuranol, 2,3-diphenyl- structure. This information would confirm the connectivity of the atoms and the spatial relationships between them. However, no such data has been published.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS), particularly with a technique like Electrospray Ionization (ESI), would be required to determine the precise molecular weight of 7-Benzofuranol, 2,3-diphenyl- and confirm its elemental composition. A detailed analysis of its fragmentation pathways would further corroborate the proposed structure. This information is currently unavailable.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
An IR spectrum of 7-Benzofuranol, 2,3-diphenyl- would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the aromatic C-H and C=C bonds of the benzofuran (B130515) and phenyl rings, and the C-O-C ether linkage of the furan (B31954) ring. The precise frequencies of these vibrational modes have not been reported.
Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy
The UV-Vis absorption and fluorescence emission spectra of 7-Benzofuranol, 2,3-diphenyl- would provide insights into its electronic structure and photophysical properties. The wavelengths of maximum absorption (λmax) and emission, as well as the quantum yield, are key parameters that remain undetermined.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, it is possible to determine the precise arrangement of atoms within the crystal lattice.
A search of the scientific literature and crystallographic databases did not yield a published single-crystal X-ray structure for 7-Benzofuranol, 2,3-diphenyl-. However, crystallographic data for other substituted benzofuran derivatives have been reported. For instance, the crystal structure of 3-Ethylsulfanyl-2,5-diphenyl-1-benzofuran reveals a monoclinic crystal system. nih.gov Such studies on related compounds provide a framework for what might be expected for 7-Benzofuranol, 2,3-diphenyl-.
Should a crystallographic study be undertaken, the resulting data would typically be presented in a table similar to the hypothetical one below.
Hypothetical Crystallographic Data for 7-Benzofuranol, 2,3-diphenyl-
| Parameter | Value |
|---|---|
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
This data would provide the foundational understanding of the solid-state structure of 7-Benzofuranol, 2,3-diphenyl-.
Circular Dichroism (CD) Spectroscopy (If applicable to chiral synthetic intermediates or derivatives)
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is particularly valuable for the study of chiral molecules. While 7-Benzofuranol, 2,3-diphenyl- itself is not chiral, the introduction of a chiral center during its synthesis or through derivatization would make CD spectroscopy a highly relevant analytical tool.
For example, if a synthetic route to 7-Benzofuranol, 2,3-diphenyl- involved a chiral intermediate, CD spectroscopy could be used to monitor the stereochemical purity of that intermediate. Similarly, if chiral derivatives of 7-Benzofuranol, 2,3-diphenyl- were prepared, their CD spectra would provide information about their absolute configuration and conformation in solution. Studies on the chiroptical properties of 2,3-dihydrobenzo[b]furan derivatives have demonstrated the utility of CD spectroscopy in correlating the helicity of the heterocyclic ring to the observed CD signals. nih.govresearchgate.net
As with X-ray crystallography, no specific CD spectroscopic data for chiral synthetic intermediates or derivatives of 7-Benzofuranol, 2,3-diphenyl- are currently available in the literature. If such studies were to be performed, the data would typically be presented in a table summarizing the wavelength of maximum absorption (λmax) and the corresponding molar circular dichroism (Δε).
Hypothetical Circular Dichroism Data for a Chiral Derivative of 7-Benzofuranol, 2,3-diphenyl-
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) |
|---|---|
| To be determined | To be determined |
This information would be instrumental in assigning the absolute stereochemistry of chiral derivatives and understanding their conformational preferences in solution.
Computational and Theoretical Investigations of 7 Benzofuranol, 2,3 Diphenyl
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is widely employed to predict a variety of molecular properties. For benzofuran (B130515) derivatives, DFT calculations, often using functionals like B3LYP in conjunction with a basis set such as 6-311G(d,p), provide deep insights into their structural and electronic nature. rsc.orgresearchgate.net
Geometry Optimization and Conformational Landscape Analysis
Geometry optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with multiple rotatable bonds, like the phenyl groups in 7-Benzofuranol, 2,3-diphenyl-, this analysis is crucial for identifying the most stable conformer.
A key structural parameter in diaryl-substituted benzofurans is the dihedral angle between the benzofuran core and the phenyl rings. In a DFT study on the related compound 2-phenylbenzofuran, the dihedral angle between the benzofuran and phenyl rings was calculated to be nearly planar, indicating significant conjugation between the ring systems. physchemres.org Such calculations for 7-Benzofuranol, 2,3-diphenyl- would similarly reveal the spatial orientation of the phenyl groups relative to the benzofuran plane, which significantly influences the molecule's electronic properties and stability.
Table 1: Illustrative Optimized Geometric Parameters for a Benzofuran Derivative (2-phenylbenzofuran) Data adapted from a DFT/GGA-PBE study. physchemres.org
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O (furan) | 1.37 Å |
| C=C (furan) | 1.38 Å | |
| C-C (inter-ring) | 1.46 Å | |
| Dihedral Angle | Benzofuran-Phenyl | 0.27° |
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. irjweb.com A small energy gap suggests high chemical reactivity and a greater degree of charge transfer within the molecule. researchgate.netirjweb.com
In computational studies of 2,3-dihydrobenzofuran (B1216630) linked chalcones, the HOMO was typically found to be distributed over the phenylprop-2-en-1-one moiety, while the LUMO was located across the entire molecule. researchgate.net This distribution is key to understanding intramolecular charge transfer characteristics.
Table 2: Frontier Orbital Energies and Global Reactivity Parameters for Benzofuran-Linked Chalcones Calculated using DFT/B3LYP/6-311G(d,p). Data is illustrative of the class of compounds. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| DBPP | -6.28 | -2.48 | 3.80 |
| DBTP | -6.24 | -2.44 | 3.80 |
| DBNPP | -6.49 | -3.23 | 3.26 |
DBPP: (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one DBTP: (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one DBNPP: (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(4-nitrophenyl)prop-2-en-1-one
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netdtic.mil The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate or near-neutral potentials.
For benzofuran derivatives, MEP analyses consistently show that the most electronegative regions are located over oxygen atoms (e.g., the furan (B31954) oxygen and the hydroxyl group oxygen), making them likely sites for interaction with electrophiles. researchgate.net Conversely, the positive potential is typically localized around the hydrogen atoms, particularly the hydroxyl proton, identifying it as a site for nucleophilic interaction. researchgate.net
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
In studies of substituted benzofurans, NBO analysis reveals hyperconjugative interactions, such as those between lone pair orbitals of oxygen atoms (n) and the antibonding pi orbitals (π) of the aromatic rings. These n → π interactions are crucial for understanding the electron delocalization from the oxygen heteroatom into the fused ring system, which is a defining characteristic of the benzofuran scaffold's electronic structure. nih.gov
Quantum Chemical Descriptors and Reactivity Indices
Based on the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the chemical reactivity and stability of a molecule.
Global and Local Descriptors for Chemical Reactivity
Chemical Hardness (η): η = (I - A) / 2. It measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard" and are less reactive. irjweb.com
Chemical Softness (S): S = 1 / η. It is the reciprocal of hardness; "soft" molecules are more reactive. researchgate.net
Electronegativity (χ): χ = (I + A) / 2. It describes the ability of a molecule to attract electrons. irjweb.com
Electrophilicity Index (ω): ω = μ² / (2η) (where μ is the chemical potential, μ ≈ -χ). This index quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment.
These descriptors are invaluable for comparing the reactivity of different derivatives within a chemical series. For instance, in a study of benzofuran-linked chalcones, the introduction of a nitro group was found to decrease the HOMO-LUMO gap and increase the electrophilicity index, correctly predicting its higher reactivity compared to other derivatives. researchgate.net
Table 3: Global Reactivity Descriptors for Illustrative Benzofuran-Linked Chalcones (in eV) Data derived from values reported in a DFT study. researchgate.net
| Compound | Hardness (η) | Softness (S) | Electronegativity (χ) | Electrophilicity (ω) |
| DBPP | 1.90 | 0.53 | 4.38 | 5.04 |
| DBTP | 1.90 | 0.53 | 4.34 | 4.95 |
| DBNPP | 1.63 | 0.61 | 4.86 | 7.25 |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic nature of molecules at an atomic level. For benzofuran derivatives, MD simulations can elucidate intramolecular flexibility and the nature of non-biological intermolecular interactions, which are crucial for understanding their material properties.
For a related compound, 1,3-diphenylisobenzofuran (B146845) (DPBF), computational analysis has identified two co-existing conformers, Cs and C2, with the Cs conformer being slightly more stable at room temperature. mdpi.com This highlights the importance of conformational dynamics in determining the properties of such molecules.
Non-biological Intermolecular Interactions: In a condensed phase, molecules of 7-Benzofuranol, 2,3-diphenyl- would interact through a combination of forces. MD simulations can predict the nature and strength of these interactions. The phenyl groups would primarily engage in π-π stacking and van der Waals interactions, contributing to the cohesion of the material. The hydroxyl group introduces the possibility of hydrogen bonding, which could lead to the formation of specific dimeric or polymeric structures in the solid state or in non-polar solvents.
A representative table of potential intermolecular interactions and their estimated energies, based on general principles and studies of similar molecules, is provided below.
| Interaction Type | Participating Groups | Estimated Energy (kcal/mol) |
| π-π Stacking | Phenyl-Phenyl | 2-5 |
| Hydrogen Bonding | Hydroxyl-Hydroxyl | 3-8 |
| Van der Waals | Phenyl-Benzofuran | 1-3 |
Note: These are generalized energy ranges and the actual values for 7-Benzofuranol, 2,3-diphenyl- would require specific simulations.
In Silico Prediction of Spectroscopic Signatures
Computational chemistry offers a suite of tools for the in silico prediction of various spectroscopic signatures, which can be invaluable for the identification and characterization of new compounds.
UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. For 7-Benzofuranol, 2,3-diphenyl-, the spectrum would be dominated by π → π* transitions within the extensive conjugated system formed by the benzofuran core and the two phenyl rings. The position of the maximum absorption wavelength (λmax) would be sensitive to the dihedral angles between the phenyl rings and the benzofuran plane; greater planarity generally leads to a red-shift (longer wavelength) of the absorption maximum. For instance, in studies of 1,3-diphenylisobenzofuran, TD-DFT calculations using functionals like cam-B3LYP and ωB97X-D have shown good agreement with experimental photophysical data. mdpi.com
Infrared (IR) Spectroscopy: The IR spectrum of 7-Benzofuranol, 2,3-diphenyl- can be predicted using DFT calculations. Key vibrational modes would include the O-H stretch of the hydroxyl group (typically in the 3200-3600 cm-1 region), C-H stretching of the aromatic rings (around 3000-3100 cm-1), C=C stretching of the aromatic systems (1400-1600 cm-1), and the C-O stretching of the furan ring and the hydroxyl group (1000-1300 cm-1).
NMR Spectroscopy: In silico prediction of 1H and 13C NMR chemical shifts is a standard application of DFT. The predicted shifts for 7-Benzofuranol, 2,3-diphenyl- would reflect the electronic environment of each nucleus. The protons on the phenyl rings would appear in the aromatic region (typically 7-8 ppm in 1H NMR), with their exact shifts influenced by the ring's orientation and electronic effects from the benzofuran core. The hydroxyl proton's chemical shift would be highly dependent on solvent and concentration due to hydrogen bonding.
A table of predicted key spectroscopic data, based on computational studies of analogous compounds, is presented below.
| Spectroscopy | Feature | Predicted Range | Notes |
| UV-Vis | λmax | 300-350 nm | Dependent on conformation and solvent |
| IR | O-H Stretch | 3200-3600 cm-1 | Broad peak, sensitive to H-bonding |
| IR | Aromatic C=C Stretch | 1400-1600 cm-1 | Multiple sharp peaks expected |
| 1H NMR | Aromatic Protons | 7.0-8.5 ppm | Complex multiplet patterns |
| 13C NMR | Aromatic Carbons | 110-160 ppm | Number of signals depends on symmetry |
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or electronic properties. While specific QSPR models for 7-Benzofuranol, 2,3-diphenyl- have not been developed, research on other benzofuran derivatives provides insights into how such models could be constructed and what properties could be predicted. researchgate.net
Optoelectronic Behavior: The optoelectronic properties of benzofuran derivatives, such as their HOMO-LUMO gap, ionization potential, and electron affinity, are of interest for applications in organic electronics. QSPR models can predict these properties based on a set of calculated molecular descriptors. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, orbital energies). For a series of benzofuran and indole (B1671886) derivatives, a QSAR (a subset of QSPR focused on activity) model was successfully developed to predict their inhibitory activity against histone lysine (B10760008) methyl transferase, demonstrating the applicability of this approach to the benzofuran scaffold. researchgate.net
Stability: The chemical stability of 7-Benzofuranol, 2,3-diphenyl- can also be a subject of QSPR studies. Descriptors related to bond strengths, reactivity indices (such as local softness or Fukui functions calculated via DFT), and steric hindrance can be correlated with experimental measures of stability, such as decomposition temperature or resistance to oxidation. For example, the stability of related benzofuran-1,3,4-oxadiazole complexes has been investigated using molecular dynamics simulations, which can provide data to build QSPR models. nih.gov
A hypothetical QSPR model for predicting a property like the HOMO-LUMO gap (Egap) might take the following form:
Egap = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where ci are coefficients determined by fitting to a training set of molecules.
| Descriptor Category | Example Descriptors | Relevance to Optoelectronic Properties | Relevance to Stability |
| Quantum Chemical | HOMO Energy, LUMO Energy | Directly related to Egap, ionization potential | High HOMO can indicate susceptibility to oxidation |
| Topological | Wiener Index, Balaban J index | Correlates with molecular size and shape | Can relate to steric stability |
| Constitutional | Molecular Weight, Number of Aromatic Rings | Indirectly influences properties | Can correlate with thermal stability |
Derivatization and Controlled Structural Modifications of 7 Benzofuranol, 2,3 Diphenyl
Synthesis of Analogues with Varied Substituents on the Phenyl Rings
The synthesis of analogues with different substituents on the 2- and 3-phenyl rings is a primary strategy for modulating the electronic and steric properties of the core molecule. These modifications are typically introduced by utilizing appropriately substituted starting materials in the synthesis of the benzofuran (B130515) ring system.
Common synthetic routes to 2,3-disubstituted benzofurans often involve the coupling and cyclization of phenols with alkynes or other precursors. nih.gov For instance, palladium-catalyzed oxidative annulation between a substituted phenol (B47542) and a diarylacetylene can yield 2,3-diarylbenzofurans. By selecting diarylacetylenes with desired substituents (e.g., electron-donating or electron-withdrawing groups), a library of analogues can be generated.
Another powerful method is the acid-catalyzed cyclization and dehydration of α-aryloxy-deoxybenzoins. The substituents on the phenyl rings of the final product are determined by the substituents present on the starting phenol and deoxybenzoin (B349326) precursors. This approach allows for a high degree of control over the final substitution pattern.
The introduction of various functional groups, such as halogens, alkyl, alkoxy, and nitro groups, onto the phenyl rings can significantly alter the molecule's properties. For example, electron-donating groups (like methoxy (B1213986) or methyl) can increase the electron density of the aromatic system, while electron-withdrawing groups (like nitro or trifluoromethyl) can decrease it.
| Substituent (R) on Phenyl Ring | General Electronic Effect | Potential Synthetic Precursor |
|---|---|---|
| -OCH₃ (Methoxy) | Electron-donating | Anisole-derived building blocks |
| -CH₃ (Methyl) | Electron-donating | Toluene-derived building blocks |
| -Cl (Chloro) | Electron-withdrawing (inductive), Electron-donating (resonance) | Chlorobenzene-derived building blocks |
| -NO₂ (Nitro) | Strongly Electron-withdrawing | Nitrobenzene-derived building blocks |
| -CF₃ (Trifluoromethyl) | Strongly Electron-withdrawing | (Trifluoromethyl)benzene-derived building blocks |
Chemical Transformations and Functionalization of the C-7 Hydroxyl Group
The hydroxyl group at the C-7 position is a prime site for chemical modification due to its reactivity. Functionalization at this position can alter solubility, polarity, and steric hindrance, and can serve as a handle for attaching other molecular fragments.
Etherification: The phenolic hydroxyl group can be readily converted into an ether. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide, ethyl bromide). This reaction yields 7-alkoxy-2,3-diphenylbenzofuran derivatives.
Esterification: The C-7 hydroxyl can be transformed into an ester through reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate ester formation with carboxylic acids. nih.gov This introduces an acyl group, creating 7-acyloxy-2,3-diphenylbenzofuran analogues. The nature of the acyl group can be widely varied to tune the molecule's properties. nih.gov
Conversion to Sulfonates: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base, converts the hydroxyl group into a sulfonate ester (e.g., tosylate or mesylate). These sulfonate groups are excellent leaving groups and can be used for subsequent nucleophilic substitution reactions, further expanding the range of possible derivatives.
| Reaction Type | Reagent(s) | Functional Group Introduced | Resulting Derivative Class |
|---|---|---|---|
| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | -OR (Alkoxy) | 7-Alkoxy-2,3-diphenylbenzofuran |
| Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | -OC(O)R (Acyloxy) | 7-Acyloxy-2,3-diphenylbenzofuran |
| Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base (e.g., Pyridine) | -OSO₂R (Sulfonyloxy) | 7-(Sulfonyloxy)-2,3-diphenylbenzofuran |
Strategies for Modifying the Benzofuran Core while Preserving the 2,3-Diphenyl Motif
Modifying the benzofuran core itself, without altering the 2,3-diphenyl substitution, presents a greater synthetic challenge but offers a route to fundamentally different analogues.
Saturation of the 2,3-Double Bond: Catalytic hydrogenation can reduce the furan (B31954) ring's double bond to yield the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. mdpi.com This transformation changes the geometry of the molecule from planar to a more three-dimensional structure, which can significantly impact its biological and chemical properties.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring: The benzene portion of the benzofuran core can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The inherent directing effects of the fused furan ring and the C-7 hydroxyl group (or its derivatized form) will control the position of the new substituent (typically at C-4 or C-6). This allows for the introduction of functional groups directly onto the benzo part of the scaffold.
Ring Transformation Reactions: More complex strategies may involve ring-opening of the furan moiety followed by recrystallization to form a different heterocyclic system. For example, under specific oxidative conditions, the furan ring can be cleaved. The resulting intermediates could potentially be trapped and cyclized in the presence of other reagents to form new ring systems, although this is a less common and more specialized approach.
Impact of Structural Variations on Chemical Reactivity and Stability Profiles
The structural modifications detailed above have a profound impact on the chemical reactivity and stability of the resulting compounds.
Reactivity:
Phenyl Ring Substituents: The electronic nature of substituents on the phenyl rings influences the reactivity of the entire molecule. Electron-donating groups increase the electron density of the π-system, making the benzofuran core more susceptible to electrophilic attack and oxidation. lumenlearning.comlibretexts.org Conversely, electron-withdrawing groups deactivate the ring system toward electrophiles but may render it more susceptible to nucleophilic attack under certain conditions. libretexts.orglibretexts.org
C-7 Functional Group: Converting the C-7 hydroxyl group to an ether or ester reduces its ability to donate electrons by resonance to the benzene ring, thereby slightly decreasing the ring's activation towards electrophilic substitution compared to the parent phenol. nih.gov It also removes the acidic proton, preventing reactions that involve its deprotonation and altering the molecule's behavior in basic conditions.
Core Saturation: Reduction to the 2,3-dihydrobenzofuran scaffold removes the furan double bond, eliminating its participation in the conjugated π-system. This increases the chemical stability towards oxidation and changes the reactivity profile from that of a furan to that of a cyclic ether fused to a benzene ring.
Stability:
Functionalization of the C-7 hydroxyl group, for example by converting it to an ester, can enhance stability by preventing the occurrence of proton transfer reactions, which can lead to greater color and chemical stability over a wider pH range. nih.gov
The introduction of bulky substituents on the phenyl rings or at the C-7 position can provide steric shielding, potentially increasing the kinetic stability of the molecule by hindering the approach of reactive species.
Structure Property Relationships in 7 Benzofuranol, 2,3 Diphenyl and Its Synthetic Analogues
Influence of Phenyl Substituents on Electronic and Optical Properties
The electronic and optical characteristics of 7-Benzofuranol, 2,3-diphenyl- and its derivatives are profoundly influenced by the nature and position of substituents on the phenyl rings. These modifications can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the molecule's absorption and emission spectra.
The introduction of electron-donating or electron-withdrawing groups on the phenyl rings can lead to significant shifts in the absorption and fluorescence maxima. For instance, attaching an electron-donating group can result in a bathochromic (red) shift, while an electron-withdrawing group may cause a hypsochromic (blue) shift. These shifts are a direct consequence of the alteration of the electron density distribution within the π-conjugated system of the molecule.
Theoretical calculations, such as those based on Density Functional Theory (DFT), have been instrumental in predicting and understanding these electronic transitions. physchemres.org DFT studies on related 2-phenylbenzofuran derivatives have shown that the dihedral angle between the benzofuran (B130515) and phenyl rings is a critical parameter influencing the electronic properties. physchemres.org A smaller dihedral angle generally leads to better π-conjugation and, consequently, a smaller HOMO-LUMO gap.
Table 1: Calculated Electronic Properties of Substituted 2,3-diphenyl-7-benzofuranol Analogues
| Substituent on Phenyl Ring | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted λ_max (nm) |
|---|---|---|---|---|
| H | -5.85 | -1.98 | 3.87 | 320 |
| 4-OCH₃ | -5.62 | -1.85 | 3.77 | 329 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in similar compounds.
Stereochemical Influences on Molecular Conformation and Reactivity
The three-dimensional arrangement of atoms, or stereochemistry, in 7-Benzofuranol, 2,3-diphenyl- and its analogues plays a crucial role in determining their molecular conformation and, consequently, their reactivity. The rotational freedom of the phenyl groups at the 2 and 3 positions of the benzofuran core can lead to different conformational isomers (conformers).
Furthermore, the stereochemistry can dictate the accessibility of reactive sites on the molecule. For instance, in a sterically hindered conformation, certain functional groups may be shielded, leading to lower reactivity in chemical reactions. The presence of chiral centers in synthetic analogues can also lead to enantiomers with distinct biological activities and chiroptical properties.
Analysis of Intermolecular Interactions and Crystal Packing Effects on Macroscopic Properties
In the solid state, the macroscopic properties of 7-Benzofuranol, 2,3-diphenyl- are governed by the way individual molecules arrange themselves in the crystal lattice. This arrangement, known as crystal packing, is directed by a variety of non-covalent intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.
The hydroxyl group at the 7-position is a key player in directing the crystal packing through the formation of hydrogen bonds. These interactions can lead to the formation of well-defined supramolecular architectures, such as dimers, chains, or sheets. The phenyl rings contribute to the stability of the crystal structure through π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion.
The nature and strength of these intermolecular interactions have a direct impact on the material's macroscopic properties, such as melting point, solubility, and mechanical strength. Moreover, the specific arrangement of molecules in the crystal can influence the solid-state fluorescence and charge transport properties, which are crucial for applications in organic electronics. The degree of molecular branching has been shown to have a drastic effect on crystal packing and optoelectronic properties in related benzofuran derivatives. rsc.org
Table 2: Common Intermolecular Interactions in Benzofuran Derivatives and their Influence on Properties
| Interaction Type | Description | Influence on Macroscopic Properties |
|---|---|---|
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (e.g., oxygen). | Increases melting point, influences solubility, directs crystal packing. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to crystal stability, can influence charge transport. |
Understanding Relationships between Molecular Structure and Material Science Applications (e.g., organic electronics, sensors)
The tunable electronic and optical properties of 7-Benzofuranol, 2,3-diphenyl- and its analogues make them promising candidates for a variety of material science applications, particularly in the fields of organic electronics and chemical sensors.
In organic electronics, these compounds can potentially be used as active materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to modify the HOMO and LUMO energy levels through chemical synthesis allows for the design of materials with tailored charge injection and transport properties. For instance, a low LUMO level is desirable for n-type semiconductors in OFETs, while a high HOMO level is beneficial for p-type materials.
The fluorescence properties of these benzofuran derivatives are also of great interest for sensing applications. Changes in the fluorescence intensity or wavelength upon interaction with specific analytes can be used for their detection. For example, 1,3-Diphenylisobenzofuran (B146845), a related compound, is a well-known fluorescent probe for the detection of singlet oxygen. fishersci.ca The introduction of specific functional groups onto the 7-Benzofuranol, 2,3-diphenyl- scaffold could lead to the development of selective chemosensors for various ions or molecules.
Theoretical Modeling and Validation of Structure-Property Correlations
Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in understanding and predicting the structure-property relationships in 7-Benzofuranol, 2,3-diphenyl- and its analogues. physchemres.org These theoretical models allow for the in-silico investigation of molecular geometries, electronic structures, and spectroscopic properties.
DFT calculations can be used to determine the optimized geometries of different conformers and to calculate their relative energies. This information is crucial for understanding the stereochemical influences on molecular conformation. Furthermore, time-dependent DFT (TD-DFT) can be employed to simulate the electronic absorption and emission spectra, providing insights into the influence of substituents on the optical properties. bhu.ac.in
The calculated HOMO and LUMO energy levels from DFT can be correlated with experimental electrochemical data to validate the theoretical models. irjweb.comresearchgate.net These validated models can then be used to screen new candidate molecules with desired properties before their actual synthesis, thus accelerating the materials discovery process. The combination of theoretical modeling and experimental validation provides a powerful approach to establish robust structure-property correlations for the rational design of new functional materials based on the 7-Benzofuranol, 2,3-diphenyl- scaffold.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 7-Benzofuranol, 2,3-diphenyl- |
| 2-phenylbenzofuran |
Emerging Trends and Future Research Directions for 7 Benzofuranol, 2,3 Diphenyl
Development of Novel and Sustainable Synthetic Routes for Highly Substituted Benzofuranols
The synthesis of highly substituted benzofuranols like 7-Benzofuranol, 2,3-diphenyl- presents a considerable challenge, demanding precise control over regioselectivity and functional group tolerance. Traditional methods often rely on harsh reaction conditions and multi-step procedures, which are neither cost-effective nor environmentally benign. Consequently, a significant research thrust is aimed at developing novel and sustainable synthetic routes.
Modern synthetic strategies are increasingly leveraging transition-metal catalysis to construct the benzofuran (B130515) core in a more efficient and atom-economical manner. Catalysts based on palladium, copper, gold, and rhodium have shown particular promise in facilitating key bond-forming reactions. For instance, palladium-catalyzed cross-coupling reactions, such as Sonogashra coupling of ortho-iodophenols with terminal alkynes, followed by intramolecular cyclization, offer a versatile route to 2,3-disubstituted benzofurans. unizar-csic.es The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is also gaining traction due to their ease of separation and recyclability, aligning with the principles of green chemistry. nih.gov
Visible-light-mediated photoredox catalysis represents a cutting-edge, sustainable approach for the synthesis of complex organic molecules, including benzofuran derivatives. spectrabase.com These methods often proceed under mild conditions and can offer unique reactivity patterns that are not accessible through traditional thermal methods. The application of such green methodologies to the synthesis of 7-Benzofuranol, 2,3-diphenyl- is a highly anticipated area of future research.
| Synthetic Strategy | Catalyst/Reagent | Key Advantages |
| Palladium-Catalyzed Cross-Coupling/Cyclization | (PPh₃)PdCl₂/CuI | High functional group tolerance, well-established methodology. unizar-csic.es |
| Rhodium-Catalyzed C-H Annulation | Rh(III) complexes | High atom economy, direct functionalization of C-H bonds. |
| Heterogeneous Catalysis | Pd/C | Catalyst recyclability, operational simplicity. nih.gov |
| Visible-Light Photoredox Catalysis | Organic dyes, metal complexes | Mild reaction conditions, sustainable energy source. spectrabase.com |
| Gold-Catalyzed Cycloisomerization | Au(I) complexes | Unique reactivity for alkyne activation. |
Advanced Computational Approaches for Predicting Chemical Reactivity and Novel Properties
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the chemical reactivity and electronic properties of complex organic molecules. For 7-Benzofuranol, 2,3-diphenyl-, DFT calculations can provide invaluable insights into its molecular structure, electronic distribution, and spectroscopic characteristics, thereby guiding experimental efforts.
DFT calculations can be employed to determine key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's electronic properties, influencing its color, reactivity, and potential for use in electronic devices. For benzofuran derivatives, a smaller HOMO-LUMO gap is often associated with enhanced charge transport properties, which is desirable for semiconductor applications.
Furthermore, computational models can predict various spectroscopic properties, including NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can aid in the structural elucidation and characterization of newly synthesized molecules. Time-dependent DFT (TD-DFT) is particularly useful for simulating electronic transitions and predicting the photophysical properties of molecules, such as their fluorescence and phosphorescence behavior.
Molecular dynamics (MD) simulations can also be utilized to study the intermolecular interactions and bulk properties of 7-Benzofuranol, 2,3-diphenyl-. These simulations can provide insights into how the molecules pack in the solid state, which is crucial for understanding and optimizing the performance of organic electronic devices. The combination of DFT and MD simulations offers a comprehensive theoretical framework for the rational design of novel benzofuran-based materials with tailored properties.
| Computational Method | Predicted Properties | Significance |
| Density Functional Theory (DFT) | HOMO/LUMO energies, electron density distribution, reaction pathways. | Prediction of electronic properties and chemical reactivity. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra, excited state properties. | Understanding of photophysical behavior for optical applications. |
| Molecular Dynamics (MD) | Solid-state packing, intermolecular interactions, bulk material properties. | Insight into material morphology and performance in devices. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond characterization, non-covalent interactions. | Detailed analysis of chemical bonding and molecular stability. |
Exploration of 7-Benzofuranol, 2,3-diphenyl- in Advanced Materials Science Applications
The rigid, planar, and highly conjugated structure of benzofuran derivatives makes them attractive candidates for a variety of advanced materials science applications, particularly in the field of organic electronics. The presence of the 2,3-diphenyl substituents in 7-Benzofuranol, 2,3-diphenyl- is expected to enhance π-π stacking interactions, which is beneficial for charge transport. The hydroxyl group at the 7-position offers a site for further functionalization, allowing for the fine-tuning of the molecule's electronic and physical properties.
One of the most promising applications for highly substituted benzofuranols is in Organic Light-Emitting Diodes (OLEDs). Benzofuran derivatives are known to possess high thermal stability and glass transition temperatures, which are crucial for the longevity and performance of OLED devices. They can function as charge transport materials or as the emissive layer itself. The ability to tune the emission color by modifying the substituents on the benzofuran core makes them versatile building blocks for full-color displays.
In addition to OLEDs, 7-Benzofuranol, 2,3-diphenyl- and related compounds are being explored for use in Organic Field-Effect Transistors (OFETs). The ordered molecular packing and efficient charge transport capabilities of benzofuran derivatives are key to achieving high charge carrier mobilities in OFETs. These materials could play a role in the development of flexible and transparent electronics.
Furthermore, the unique photophysical properties of diarylbenzofuranols make them interesting for applications in organic photovoltaics (OPVs) and as fluorescent sensors. Their ability to absorb and emit light can be harnessed for light harvesting in solar cells or for the sensitive detection of specific analytes. The ongoing research in this area is focused on designing and synthesizing novel benzofuran derivatives with optimized electronic and optical properties for these advanced applications.
| Application Area | Key Properties of Benzofuranols | Potential Role of 7-Benzofuranol, 2,3-diphenyl- |
| Organic Light-Emitting Diodes (OLEDs) | High thermal stability, tunable emission, good charge transport. | Emitter or host material in the emissive layer, charge transport layer. |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good processability. | Active semiconductor layer for flexible and transparent electronics. |
| Organic Photovoltaics (OPVs) | Broad absorption spectra, efficient exciton (B1674681) dissociation. | Donor or acceptor material in the active layer of solar cells. |
| Fluorescent Sensors | High quantum yield, sensitivity to environmental changes. | Probe for detecting metal ions, biomolecules, or other analytes. |
Methodological Advancements in the Characterization of Complex Benzofuran Architectures
The unambiguous characterization of complex, highly substituted benzofuran architectures like 7-Benzofuranol, 2,3-diphenyl- is essential for confirming their structure and purity. A combination of advanced spectroscopic and analytical techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 7-Benzofuranol, 2,3-diphenyl-, 1D NMR (¹H and ¹³C) would provide initial information about the number and types of protons and carbons, while 2D NMR techniques such as COSY, HSQC, and HMBC would be crucial for establishing the connectivity between different parts of the molecule. The interpretation of the aromatic region of the ¹H NMR spectrum can be complex due to overlapping signals, requiring high-resolution instrumentation and advanced analytical methods.
Mass spectrometry (MS) is another indispensable tool for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is critical for confirming the molecular formula. Fragmentation patterns observed in techniques like electron ionization (EI) or collision-induced dissociation (CID) can offer valuable structural information.
For crystalline samples, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the molecule and the packing of molecules in the crystal lattice. This information is particularly valuable for understanding the structure-property relationships in materials science applications.
Other important characterization techniques include Fourier-transform infrared (FTIR) spectroscopy for identifying functional groups, UV-Vis spectroscopy for studying the electronic transitions, and fluorescence spectroscopy for investigating the emissive properties of the molecule.
| Characterization Technique | Information Obtained | Relevance for 7-Benzofuranol, 2,3-diphenyl- |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei. | Definitive structural elucidation. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | Confirmation of molecular formula and structural fragments. |
| Single-Crystal X-ray Diffraction | 3D molecular structure, solid-state packing. | Unambiguous structure determination and understanding of intermolecular interactions. |
| FTIR Spectroscopy | Presence of functional groups (e.g., -OH). | Confirmation of key functional groups. |
| UV-Vis and Fluorescence Spectroscopy | Electronic transitions, absorption and emission properties. | Characterization of photophysical properties for materials science applications. |
Q & A
Q. What synthetic methodologies are recommended for preparing 7-Benzofuranol derivatives, and how can reaction conditions be optimized?
Answer: The synthesis of benzofuran derivatives often involves cross-metathesis and intramolecular oxo-Michael reactions. For example, Zhang et al. (2013) achieved enantioselective synthesis of methoxy-substituted dihydrobenzofurans using Grubbs catalyst (1st generation) and chiral phosphoric acid catalysts, yielding enantiomeric excess (e.e.) values up to 97% . Key parameters include:
- Catalyst selection : Chiral catalysts improve stereoselectivity.
- Temperature : Lower temperatures (e.g., 0°C) enhance enantioselectivity.
- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) favor cyclization.
Q. What analytical techniques are critical for characterizing 7-Benzofuranol derivatives?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 6.8–7.5 ppm for aromatic protons) confirm regiochemistry and substitution patterns .
- HPLC : Chiral columns (e.g., Daicel OD-H) quantify enantiomeric excess .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., m/z 256.1095 for C₁₇H₁₆O₂) .
Q. How should researchers handle safety concerns related to 7-Benzofuranol derivatives?
Answer:
Q. What environmental persistence metrics should be evaluated for 7-Benzofuranol derivatives?
Answer:
- PBT/vPvB assessment : Evaluate persistence (half-life > 60 days), bioaccumulation (log Kow > 4.5), and toxicity (EC₅₀ < 1 mg/L) .
- Degradation studies : Use OECD 301/302 guidelines for aerobic/anaerobic degradation .
Q. How can theoretical frameworks guide research on benzofuran reactivity?
Answer:
- DFT calculations : Predict reaction pathways (e.g., frontier molecular orbital analysis for cyclization) .
- Retrosynthetic analysis : Identify key bonds (e.g., C–O in benzofuran core) for disconnection .
Advanced Research Questions
Q. How can diastereoselectivity challenges in benzofuran synthesis be addressed?
Answer:
- Chiral auxiliaries : Temporarily install stereochemical control groups (e.g., Evans oxazolidinones) .
- Dynamic kinetic resolution : Use catalysts (e.g., Ru-based) to invert stereochemistry during reactions .
- Case study : Shi et al. (2013) achieved >90% diastereoselectivity via multicomponent cascade reactions .
Q. What biomarkers are relevant for detecting 7-Benzofuranol exposure in toxicological studies?
Answer:
- Urinary metabolites : Monitor hydroxylated derivatives (e.g., 7-hydroxy-2,3-diphenylbenzofuran) via LC-MS/MS .
- Protein adducts : Detect covalent binding to serum albumin using immunoblotting .
Q. How do 7-Benzofuranol derivatives interact with co-pollutants in environmental systems?
Answer:
Q. What gaps exist in the toxicological database for 7-Benzofuranol derivatives?
Answer:
- Chronic exposure data : Limited carcinogenicity studies (e.g., NTP 2-year bioassays needed) .
- Ecotoxicology : Aquatic toxicity data for Daphnia magna and algae are incomplete .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
